![molecular formula C15H16FNO3S B4734151 N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4734151.png)
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C15H16FNO3S. It is commonly known as EFMS and is used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of EFMS is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. EFMS has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EFMS has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. EFMS has also been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Advantages and Limitations for Lab Experiments
EFMS has several advantages for lab experiments. It is easy to synthesize and has been reported to have low toxicity. It can be used in various assays, including cell viability assays and enzyme assays. However, EFMS has some limitations. It is not water-soluble and requires organic solvents for use in experiments. Additionally, the mechanism of action of EFMS is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on EFMS. One direction is to investigate its potential as a cancer treatment. EFMS has been reported to have anticancer properties, and further research is needed to determine its efficacy in vivo. Another direction is to investigate its potential as a neuroprotective agent. EFMS has been shown to have neuroprotective effects, and further research is needed to determine its mechanism of action and potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and administration of EFMS for various applications.
Conclusion:
In conclusion, EFMS is a chemical compound with various scientific research applications, including cancer treatment, inflammation, and neuroprotection. It can be synthesized using a reliable method and has been shown to have low toxicity. EFMS has several advantages for lab experiments, but also has some limitations. Further research is needed to determine its efficacy and potential therapeutic applications.
Scientific Research Applications
EFMS has been used in scientific research for various purposes, including cancer treatment, inflammation, and neuroprotection. It has been reported to have anticancer properties by inhibiting the growth of cancer cells. EFMS has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, EFMS has been reported to have neuroprotective effects by reducing the damage caused by oxidative stress.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-2-20-14-9-7-13(8-10-14)17-21(18,19)11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTSHEBBZZEIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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